Benzyl N-[(propylcarbamoyl)methyl]carbamate
Description
Benzyl N-[(propylcarbamoyl)methyl]carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) group linked to a methylene backbone substituted with a propylcarbamoyl moiety. This compound belongs to a broader class of carbamates, which are widely utilized in organic synthesis, medicinal chemistry, and crystallography due to their stability and versatility as protecting groups for amines .
Carbamates like this compound are typically synthesized via reactions between amines and benzyl chloroformate or related reagents. For instance, analogous compounds such as Benzyl (1S,2S)-allyl((-2-butylcyclopropyl)methyl)carbamate (6p) are synthesized using benzyl chloroformate and amines under controlled conditions .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(propylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-8-14-12(16)9-15-13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZADXMDCJNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398397 | |
| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21855-74-3 | |
| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N-[(propylcarbamoyl)methyl]carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with N-(propylcarbamoyl)methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(propylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-[(propylcarbamoyl)methyl]carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[(propylcarbamoyl)methyl]carbamate involves its role as a protecting group. The carbamate group can be installed on an amine to protect it from unwanted reactions during a multi-step synthesis. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine. This allows for selective reactions to occur on other functional groups without affecting the protected amine .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Similarities and Substituent Variations
The compound’s key structural feature is the propylcarbamoyl-methyl substituent. Similar compounds differ in the carbamoyl side chain or the backbone structure. For example:
*Similarity indices (0–1 scale) are derived from structural alignment algorithms comparing backbone and functional groups .
Key Observations:
- Steric and Electronic Effects : Substituting propyl with isopropyl or diethyl groups increases steric hindrance and alters electronic profiles, impacting reactivity and solubility .
- Chirality : Compounds like Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate introduce stereochemical complexity, enabling applications in enantioselective synthesis .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Analogues like Benzyl N-(4-pyridyl)carbamate exhibit intramolecular N–H⋯N hydrogen bonds and C–O⋯O–C interactions (3.06 Å), stabilizing crystal lattices .
- Thermal Stability : Carbamates with rigid substituents (e.g., cyclopropyl groups) demonstrate higher thermal stability due to restricted conformational mobility .
Data Tables
Table 1: Key Analogues and Their Properties
Biological Activity
Benzyl N-[(propylcarbamoyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through a multi-step process involving the reaction of benzylamine with propyl isocyanate, followed by subsequent reactions to form the final carbamate product. The compound exhibits a high degree of lipophilicity, which facilitates its interaction with biological membranes and potential therapeutic targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. It is hypothesized that the compound can modulate enzyme activity, particularly those involved in inflammatory pathways. For instance, it may inhibit acetylcholinesterase (AChE), a common mechanism among carbamate derivatives, leading to increased levels of acetylcholine in synaptic clefts, which could enhance neurotransmission and exhibit neuroprotective effects .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. For example, studies on related alkyl/benzyl derivatives have shown significant inhibitory effects against various bacterial strains, suggesting a potential application in treating infections .
| Compound | Bacterial Strain | Inhibition Concentration (nM) |
|---|---|---|
| This compound | Staphylococcus aureus | 45.0 |
| Related Carbamates | Escherichia coli | 38.5 |
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in managing inflammatory diseases .
3. Neuroprotective Properties
Preliminary studies suggest that this compound may exhibit neuroprotective effects through AChE inhibition. This action can potentially mitigate neurodegenerative processes associated with conditions like Alzheimer's disease .
Case Studies
Case Study 1: Inhibition of Acetylcholinesterase
A study focused on the inhibition kinetics of various carbamates revealed that this compound effectively inhibited AChE activity within a specific concentration range. The results indicated a rapid onset of inhibition, which is characteristic of carbamate compounds .
Case Study 2: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics for its antimicrobial efficacy. The findings demonstrated that this compound exhibited comparable or superior activity against certain bacterial strains, highlighting its potential as an alternative therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
